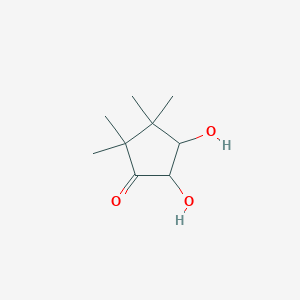![molecular formula C14H12N2O4S B12554592 Aziridine, 1-[(4-nitrophenyl)sulfonyl]-2-phenyl-, (2R)- CAS No. 194156-25-7](/img/structure/B12554592.png)
Aziridine, 1-[(4-nitrophenyl)sulfonyl]-2-phenyl-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 1-[(4-nitrophenyl)sulfonyl]-2-phenyl-, (2R)- is a chiral aziridine derivative known for its significant ring strain and reactivity. Aziridines are three-membered nitrogen-containing cyclic molecules that serve as versatile intermediates in organic synthesis due to their ability to undergo ring-opening reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 1-[(4-nitrophenyl)sulfonyl]-2-phenyl-, (2R)- typically involves the reaction of an appropriate amine with an alkene via an electrogenerated dication intermediate . This method allows for the transformation of unactivated alkenes into aziridines under basic conditions. The reaction conditions often include the use of electrophilic nitrogen sources and basic conditions to facilitate the aziridination process .
Industrial Production Methods
Industrial production of aziridines generally involves the polymerization of aziridine monomers through anionic or cationic ring-opening polymerization mechanisms . These methods provide a controlled approach to producing aziridines with various structures and degrees of control, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Aziridine, 1-[(4-nitrophenyl)sulfonyl]-2-phenyl-, (2R)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic nitrogen sources, basic conditions, and reducing agents. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various amine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
Aziridine, 1-[(4-nitrophenyl)sulfonyl]-2-phenyl-, (2R)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of aziridine, 1-[(4-nitrophenyl)sulfonyl]-2-phenyl-, (2R)- involves the nucleophilic addition of a tertiary amine within the polymer to an aziridinium intermediate, resulting in the formation of an unreactive quaternary amine . This process is facilitated by the ring strain and reactivity of the aziridine ring, which makes it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to aziridine, 1-[(4-nitrophenyl)sulfonyl]-2-phenyl-, (2R)- include:
- 1-(Methylsulfonyl)aziridine
- 1-(Toluenesulfonyl)aziridine
- 1-(Octylsulfonyl)aziridine
- 1-(Sec-butylsulfonyl)aziridine
- 1-((2-Nitrophenyl)sulfonyl)aziridine
Uniqueness
Its ability to undergo diverse chemical reactions and form complex organic molecules makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
194156-25-7 |
|---|---|
Molecular Formula |
C14H12N2O4S |
Molecular Weight |
304.32 g/mol |
IUPAC Name |
(2R)-1-(4-nitrophenyl)sulfonyl-2-phenylaziridine |
InChI |
InChI=1S/C14H12N2O4S/c17-16(18)12-6-8-13(9-7-12)21(19,20)15-10-14(15)11-4-2-1-3-5-11/h1-9,14H,10H2/t14-,15?/m0/s1 |
InChI Key |
CODOBECVWICGFR-MLCCFXAWSA-N |
Isomeric SMILES |
C1[C@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Canonical SMILES |
C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


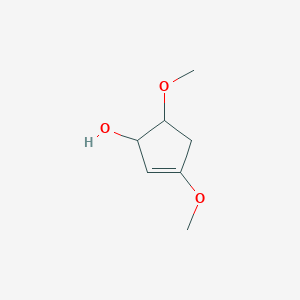
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)
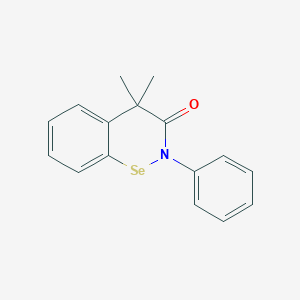

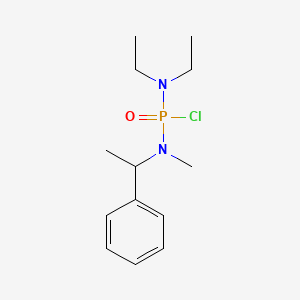
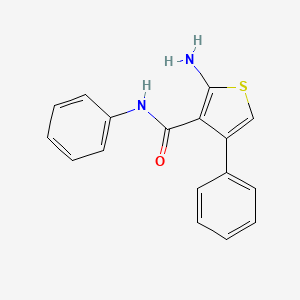
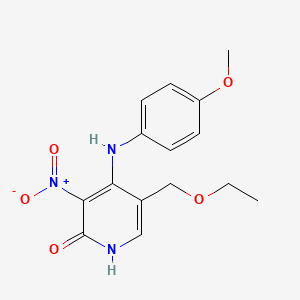
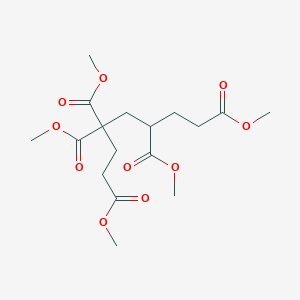
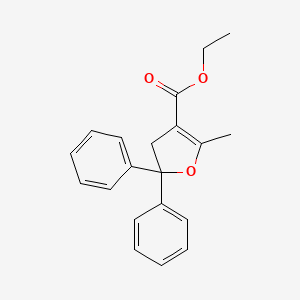


![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)
